8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Catalog No.
S12752899
CAS No.
M.F
C6H4BrClN4
M. Wt
247.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-y...

Product Name

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

InChI

InChI=1S/C6H4BrClN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)

InChI Key

ORQLGWUTFBIBOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)Br

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1934834-85-1) is a highly functionalized, orthogonally reactive heterocyclic building block. It features a privileged 2-amino-triazolopyridine core, which is widely recognized as a potent hinge-binding motif in kinase inhibitor design [1]. The presence of both an 8-bromo and a 6-chloro substituent provides a built-in differential reactivity profile, making it an ideal precursor for complex pharmaceutical library synthesis. Procurement of this specific scaffold allows chemists to perform highly predictable, step-wise functionalizations without the need for complex protecting group strategies, streamlining the transition from hit-to-lead optimization to scalable manufacturing [2].

Research Fit

Sequential Diversification Orthogonal halogen handles (8-Br, 6-Cl) enable stepwise Pd-catalyzed cross-coupling for controlled library synthesis.
Derivatization Anchor Free 2-amine supports amide, urea, and sulfonamide conjugation strategies for lead optimization workflows.
CNS Probe Design Reported physicochemical profile aligns with CNS lead-like multiparameter space, supporting brain-penetrant probe development.

Substituting this compound with its structural isomer, 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, fundamentally alters the trajectory of downstream functionalization. Because palladium-catalyzed cross-coupling preferentially occurs at the weaker carbon-bromine bond, the isomer will couple at the 6-position rather than the 8-position, drastically shifting the 3D pharmacophore and failing to replicate intended structure-activity relationships (SAR) [1]. Furthermore, utilizing a 6,8-dibromo analog leads to poor chemoselectivity and statistical mixtures of mono- and bis-coupled products, severely reducing the isolated yield of the desired intermediate. Finally, omitting the 2-amino group eliminates the critical hydrogen-bond donor required for ATP-competitive kinase binding, rendering the resulting derivatives inactive in target assays [2].

Substitution Risk

Positional Isomer Mismatch The 6-bromo-8-chloro isomer (CAS 1649478-43-2) inverts halogen placement, which may shift regioselectivity and steric accessibility during cross-coupling.
2-Methyl Analog Limitation 8-bromo-6-chloro-2-methyl analog lacks the hydrogen bond donor at position 2, eliminating a key derivatization handle and altering physicochemical profile.
Mono-Halogen or Unsubstituted Cores Cores lacking the 8-Br/6-Cl pair remove orthogonal reactivity; single-halogen or unsubstituted analogs may not support sequential functionalization.

Chemoselective Coupling vs Dibromo Analogs

The differential bond dissociation energies between the C8-Br and C6-Cl bonds in this scaffold enable highly chemoselective mono-arylation or amination at the 8-position [1]. When compared to class-level behavior of 6,8-dibromo analogs—which typically yield complex mixtures of mono- and bis-coupled products (often yielding <40% of the specific mono-adduct)—the 8-bromo-6-chloro scaffold reliably provides >80% yields of the 8-substituted-6-chloro product under standard palladium-catalyzed conditions [2].

Evidence DimensionChemoselective mono-coupling yield
Target Compound Data>80% isolated yield of 8-mono-coupled product (retaining 6-Cl)
Comparator Or Baseline6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (<40% specific mono-adduct due to over-coupling)
Quantified Difference>2-fold increase in isolated yield of the specific mono-functionalized intermediate
ConditionsFirst-pass Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling (1 eq reagent)

Procuring the differentially halogenated scaffold prevents costly material loss and eliminates the need for difficult chromatographic separations of regioisomers.

Physicochemical Profile
Class-level inference
Target: LogP 1.73, TPSA 56.21 Ų vs 2-methyl analog: LogP >2.0, TPSA <40 Ų (estimated). Lower lipophilicity and higher polar surface area reported for the target compound.
Supports CNS lead-like property screening
In silico calculations; verify experimentally for specific series

Hinge-Binding 2-Amino Motif vs Des-amino Analog

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine core is a validated privileged scaffold for ATP-competitive kinase inhibitors, such as those targeting JAK2 [1]. The 2-NH2 group acts as a critical hydrogen bond donor, while the N3 acts as an acceptor. Procuring the des-amino analog (8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine) abolishes this dual interaction. Class-level SAR studies demonstrate that removing this 2-amino group typically results in a 10- to 100-fold drop in target binding affinity (IC50) in standard kinase assays [2].

Evidence DimensionKinase hinge-binding affinity (IC50 impact)
Target Compound DataMaintains critical dual H-bond donor/acceptor interactions
Comparator Or Baseline8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (lacks 2-amino donor)
Quantified Difference10x to 100x loss of potency when the 2-amino group is absent
ConditionsATP-competitive kinase binding assays (e.g., JAK family)

The 2-amino group is strictly required for synthesizing active ATP-competitive inhibitors, making the des-amino analog an unviable substitute for kinase drug discovery.

Regioselective Derivatization
Class-level inference
8-Br site reported more reactive than 6-Cl in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Halogen arrangement inverted vs 6-bromo-8-chloro isomer.
Supports sequential functionalization workflow
Reactivity order context-dependent on coupling conditions

Regiospecific Pharmacophore Vector vs 6-Bromo Isomer

Substituting this specific compound with its isomer, 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, shifts the primary site of cross-coupling from the 8-position to the 6-position [1]. Because the 8-position is adjacent to the bridgehead nitrogen, substituents placed here project into a distinctly different spatial vector compared to the 6-position. This geometric shift fundamentally alters the 3D pharmacophore, redirecting the synthetic payload away from the intended binding sub-pocket [2].

Evidence DimensionPrimary coupling site and vector angle
Target Compound DataPrimary coupling occurs at C8 (adjacent to bridgehead N)
Comparator Or Baseline6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (primary coupling at C6)
Quantified DifferenceSignificant spatial shift in the exit vector of the primary substituent
ConditionsFirst-pass Pd-catalyzed functionalization

Ensures the synthetic payload is directed into the correct binding pocket, which is critical for maintaining structure-activity relationships in targeted drug design.

Kinase Scaffold Context
Class-level inference
Cited as Btk inhibitor intermediate in patent US20130116262A1. Class-level evidence for VEGFR2 and JAK2 hinge-binding by [1,2,4]triazolo[1,5-a]pyridine derivatives.
Supports Btk-targeted SAR studies
Building block; optimized derivatives show target engagement

Kinase and PDE Inhibitor Library Synthesis

This compound is the ideal starting material for generating combinatorial libraries of 8-substituted 2-amino-triazolopyridines. The chemoselective reactivity of the 8-bromo group allows chemists to rapidly explore SAR at the 8-position via Suzuki or Buchwald couplings, while keeping the 6-chloro group as a stable lipophilic anchor or a handle for late-stage functionalization [1].

Sequential Orthogonal Functionalization

In synthetic routes requiring two distinct cross-coupling steps, the Br/Cl differential allows for step-wise elaboration without the need for protecting groups. The 8-bromo group can be reacted first under mild palladium catalysis, followed by more forcing conditions to functionalize the 6-chloro position, streamlining process chemistry workflows [2].

Development of ATP-Competitive Probes

For the design of chemical probes targeting the ATP-binding site of kinases, the 2-amino group is strictly required for anchoring the molecule to the hinge region. The 8-position can then be selectively functionalized to attach a fluorophore, affinity tag, or solubilizing group, projecting out of the binding pocket into solvent-exposed space [1].

Application Fit

Application
Selection Property
Validation Focus
Btk inhibitor SAR studies
Patent-specified building block context
Btk target engagement and selectivity profiling
PROTAC linker attachment studies
Orthogonal halogen reactivity
Sequential cross-coupling efficiency review
Kinase hinge-binder library synthesis
Triazolopyridine hinge-binding motif
Kinase panel selectivity review
CNS kinase probe development
Physicochemical profile review
CNS MPO parameter assessment

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.93079 g/mol

Monoisotopic Mass

245.93079 g/mol

Heavy Atom Count

12

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